N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

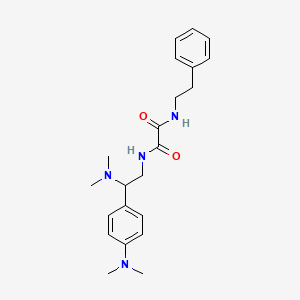

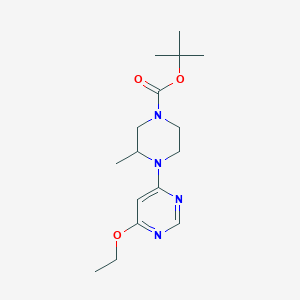

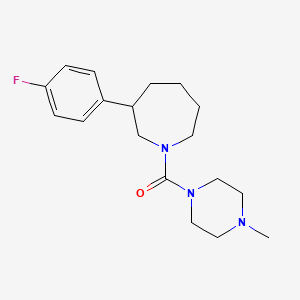

“N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The importance of this compound lies in its possession of an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The title compound, N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide, was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis

The molecular structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones . The Lewis-base-contained directing groups promote formation of cyclometallated complexes via chelation-assistance thus setting the stage for C–H bond functionalization .Physical And Chemical Properties Analysis

The compound has a linear formula of C12H17NO2 . Its molecular weight is 207.275 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

C–H Bond Functionalization

This compound is recognized for its role in C–H bond functionalization . It contains an N, O-bidentate directing group, which is suitable for metal-catalyzed C–H bond functionalization reactions. This process is crucial for transforming inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .

Organic Synthesis

In organic synthesis, the compound serves as a precursor for creating more complex molecules. Its bidentate directing groups facilitate the formation of cyclometallated complexes, which are essential for subsequent chemical transformations .

Chelation Assistance

The structural motif of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide aids in chelation assistance. This is particularly useful in forming stable five-membered chelates, which are thermodynamically favorable and play a significant role in various chemical reactions .

X-ray Structure Determination

The compound has been fully characterized by various spectroscopic methods, including X-ray analysis. This makes it valuable for understanding the molecular and crystal structure of new chemical entities .

Development of Bidentate Directing Groups

Research on this compound contributes to the development of new bidentate directing groups. These groups are essential for enhancing site-selectivity in environmentally benign strategies, such as green chemistry applications .

Synthesis of Benzamides

It is used in the synthesis of benzamides, which are compounds with a wide range of applications, including medicinal chemistry and material science. The ability to synthesize such compounds efficiently is of great interest to researchers .

Wirkmechanismus

Target of Action

The primary target of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, and its inhibition can lead to various downstream effects.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to it . .

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK can potentially affect multiple signaling pathways in immune cells

Result of Action

Given its target, it is likely that the compound could have effects on immune cell signaling, potentially influencing immune responses .

Eigenschaften

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULOSRLXJMGQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![1-[1-(9-Methylpurin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2863682.png)

![Ethyl 4-((4-((6-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2863685.png)

![Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2863686.png)

![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)

![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)

![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)